molecular formula C6H2Cl2O2 B8745268 2,3-Dichloro-1,4-benzoquinone CAS No. 26912-70-9

2,3-Dichloro-1,4-benzoquinone

Cat. No. B8745268
CAS RN: 26912-70-9
M. Wt: 176.98 g/mol
InChI Key: USAYMJGCALIGIG-UHFFFAOYSA-N
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Patent
US08614237B2

Procedure details

To a solution of 1,4-benzoquinone Q-4 (2.0 g, 18.52 mmol) in diethyl ether-chloroform (4:1, 90 mL) at 0° C. and under N2 atmosphere was added sulfuryl chloride (3.0 mL, 37.0 mmol) dropwise over a period of 30 min. The reaction mixture was poured onto crushed ice, and extracted with diethyl ether (3×100 mL). Silver (I) oxide (10 g, 43.15 mmol) was added to the combined diethyl ether layers and the mixture was stirred for 1 h. After filtration, the filtrate was concentrated in vacuo to obtain crude Q-6, which was purified by column chromatography (silica gel, 10% ethyl acetate-pet. ether) to afford compound Q-6 (2.3 g, 71%) as a pale yellow solid. TLC Rf=0.6 (petroleum ether-EtOAc, 9:1); MS (ES) m/z 176 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether-EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
diethyl ether chloroform
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])C=[CH:2]1.S(Cl)([Cl:12])(=O)=O.C(OCC)C.C(OCC)C.[CH:24]([Cl:27])(Cl)Cl>[Ag-]=O>[Cl:12][C:2]1[C:1](=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[C:24]=1[Cl:27] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Step Two
Name
petroleum ether-EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
diethyl ether chloroform
Quantity
90 mL
Type
reactant
Smiles
C(C)OCC.C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
10 g
Type
catalyst
Smiles
[Ag-]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 mL)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain crude Q-6, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 10% ethyl acetate-pet. ether)
CUSTOM
Type
CUSTOM
Details
to afford compound Q-6 (2.3 g, 71%) as a pale yellow solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C(C=CC(C1Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.